Apogossypol

Descripción general

Descripción

Apogossypol is a derivative of gossypol, a polyphenolic compound isolated from cottonseed. Gossypol has been studied for its various biological activities, including antitumor and antiviral properties. This compound was developed to reduce the toxicity associated with gossypol while retaining its biological activity. It is particularly known for its ability to inhibit the Bcl-2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of apogossypol typically involves the structural modification of gossypol. One common method includes the regioselective deacetylation of hexaacetyl this compound followed by the reductive removal of hydroxyl groups . This process involves multiple steps, including protection and deprotection strategies, to achieve the desired compound with high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The key steps would involve the use of large-scale reactors and purification systems to ensure the consistent quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Apogossypol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: The reductive removal of hydroxyl groups is a crucial step in its synthesis.

Substitution: Functional groups on this compound can be substituted to create new derivatives with potentially enhanced properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used for the reductive removal of hydroxyl groups.

Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, the removal of hydroxyl groups can lead to derivatives with improved solubility and reduced toxicity .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Models

-

In Vitro Studies :

- Apogossypol demonstrated superior cytotoxicity against various cancer cell lines compared to gossypol, with lower LD50 values indicating higher potency. For instance, studies reported LD50 values for this compound ranging from 3 to 5 µM, while gossypol's ranged from 7.5 to 10 µM .

- The compound effectively induced apoptosis in lymphoma cell lines such as RS11846 and DOHH2, showing dose-dependent effects .

-

In Vivo Studies :

- In transgenic mouse models overexpressing Bcl-2, this compound significantly reduced splenomegaly and B-cell counts compared to gossypol, indicating its potential for treating B-cell malignancies .

- A study involving prostate cancer xenografts revealed that this compound inhibited tumor growth in a dose-dependent manner with reduced toxicity compared to gossypol .

Safety Profile

This compound exhibits a markedly improved safety profile compared to its parent compound gossypol. Preclinical studies have shown that mice tolerated doses of this compound that were 2 to 4 times higher than those of gossypol without significant hepatotoxicity or gastrointestinal side effects . This reduced toxicity is crucial for developing effective cancer therapies that minimize adverse effects on normal tissues.

Case Studies and Research Findings

Mecanismo De Acción

Apogossypol exerts its effects primarily by inhibiting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. By binding to these proteins, this compound promotes the activation of pro-apoptotic pathways, leading to cell death. This mechanism is particularly relevant in cancer cells, where the overexpression of Bcl-2 proteins helps the cells evade apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Gossypol: The parent compound from which apogossypol is derived. Gossypol is known for its antitumor and antiviral properties but has higher toxicity compared to this compound.

Gossypolone: Another derivative of gossypol with distinct biological activities.

Gossypol Schiff Bases: These derivatives are formed by the reaction of gossypol with amines and have been studied for their potential therapeutic applications.

Uniqueness of this compound

This compound is unique in that it retains the beneficial biological activities of gossypol while significantly reducing its toxicity. This makes it a more suitable candidate for therapeutic applications, particularly in cancer treatment. Studies have shown that this compound has superior efficacy and less toxicity compared to gossypol, making it a promising compound for further development .

Actividad Biológica

Apogossypol, a derivative of gossypol, has garnered significant attention in cancer research due to its potential as a therapeutic agent. This compound is primarily recognized for its role as an antagonist of anti-apoptotic Bcl-2 family proteins, which are crucial in regulating cell survival and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and comparisons with its parent compound gossypol.

This compound functions as a BH3 mimetic , which means it mimics the pro-apoptotic BH3-only proteins that bind to anti-apoptotic Bcl-2 proteins. By inhibiting these proteins, this compound promotes apoptosis in cancer cells. Key studies have demonstrated that this compound effectively inhibits the binding of BH3 peptides to several Bcl-2 family members, including Bcl-2, Bcl-X_L, and Mcl-1, with IC50 values ranging from 0.28 to 0.76 μM .

Efficacy in Cancer Models

This compound has shown promising results across various cancer cell lines and animal models:

- Cell Proliferation Inhibition : In vitro studies revealed that this compound significantly inhibits cell growth in human lung cancer (H460 and H1299) and B-cell lymphoma (BP3) cell lines with EC50 values of approximately 0.33 μM and 0.66 μM respectively .

- In Vivo Studies : In transgenic mice overexpressing Bcl-2 in splenic B-cells, this compound demonstrated notable efficacy in reducing splenomegaly and B-cell counts compared to controls . Furthermore, it exhibited reduced toxicity compared to gossypol, making it a safer alternative for potential clinical applications .

Comparative Toxicity

The toxicity profile of this compound is markedly improved over gossypol. Studies indicate that the maximum tolerated dose (MTD) for this compound is significantly higher than that of gossypol (800 mg/kg vs. 120 mg/kg), with this compound showing minimal adverse effects such as weight loss or lethargy in treated mice . This reduced toxicity is attributed to the absence of reactive aldehyde groups present in gossypol, which are responsible for many off-target effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

| Study | Findings | Cancer Type | IC50 Values |

|---|---|---|---|

| Kitada et al., 2008 | This compound was well tolerated up to 800 mg/kg | Lymphoma | 350 nM for WSU-DLCL2 |

| Research on derivatives | Compound 8r showed enhanced stability and efficacy | Lung Cancer | 0.40 μM (H460), 0.36 μM (H1299) |

| Comparative study with Gossypol | This compound exhibited superior pharmacokinetics | Various cancers | Not specified |

Propiedades

IUPAC Name |

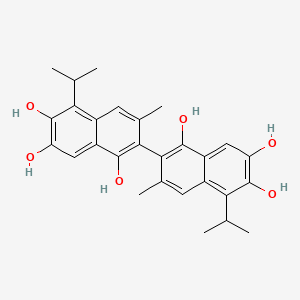

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJKWGWHZVXBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197162 | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-56-9 | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.